molecular formula C13H8ClFN2S B12244206 2-[(2-Chloro-6-fluorobenzyl)sulfanyl]pyridine-3-carbonitrile

2-[(2-Chloro-6-fluorobenzyl)sulfanyl]pyridine-3-carbonitrile

Cat. No.: B12244206
M. Wt: 278.73 g/mol
InChI Key: YLIYVHLLLXWSLR-UHFFFAOYSA-N
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Description

2-[(2-Chloro-6-fluorobenzyl)sulfanyl]pyridine-3-carbonitrile is a pyridine-3-carbonitrile derivative featuring a sulfanyl (-S-) linker at the 2-position of the pyridine ring, connected to a 2-chloro-6-fluorobenzyl group. This compound belongs to a broader class of heterocyclic molecules characterized by their pyridine core, which is often functionalized with electron-withdrawing groups (e.g., nitriles) and aromatic substituents to modulate physicochemical and biological properties.

Properties

Molecular Formula

C13H8ClFN2S

Molecular Weight

278.73 g/mol

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]pyridine-3-carbonitrile

InChI

InChI=1S/C13H8ClFN2S/c14-11-4-1-5-12(15)10(11)8-18-13-9(7-16)3-2-6-17-13/h1-6H,8H2

InChI Key

YLIYVHLLLXWSLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSC2=C(C=CC=N2)C#N)F

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Thiol precursor : 3-Mercaptopyridine-3-carbonitrile (synthesized via thiourea-mediated substitution of 3-cyanopyridine-2-chloride).
  • Electrophile : 2-Chloro-6-fluorobenzyl chloride (prepared by chlorination of 2-fluoro-6-chlorotoluene followed by radical bromination and halogen exchange).
  • Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in dimethylformamide (DMF).
  • Temperature : 60–80°C under reflux.
  • Yield : 65–78% after purification by column chromatography (silica gel, ethyl acetate/hexane).

Mechanism :

  • Deprotonation of the thiol (-SH) to generate a thiolate nucleophile.
  • SN2 attack on the benzyl chloride, forming the C–S bond.

Example Protocol

  • Dissolve 3-mercaptopyridine-3-carbonitrile (1.0 equiv) and 2-chloro-6-fluorobenzyl chloride (1.1 equiv) in anhydrous DMF.
  • Add K₂CO₃ (2.0 equiv) and stir at 70°C for 12 hours.
  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography.

Palladium-Catalyzed Cross-Coupling

For substrates with poor reactivity, palladium catalysis enables efficient C–S bond formation.

Reaction Conditions

  • Catalyst : Pd₂(dba)₃ or Pd(OAc)₂ with Xantphos ligand.
  • Base : Diisopropylethylamine (DIPEA) in dioxane.
  • Temperature : 100–110°C under inert atmosphere.
  • Yield : 55–68%.

Advantages :

  • Tolerates electron-deficient benzyl halides.
  • Reduces side reactions (e.g., oxidation of thiols).

Limitations :

  • Higher cost due to palladium catalysts.
  • Requires rigorous exclusion of moisture/oxygen.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, improving yields and reducing time.

Optimized Parameters

  • Solvent : Ethanol or acetonitrile.
  • Power : 150 W, 120°C.
  • Time : 20–30 minutes.
  • Yield : 72–85%.

One-Pot Tandem Reactions

Recent advancements employ tandem deprotection-coupling sequences to streamline synthesis.

Procedure :

  • Protect 3-mercaptopyridine-3-carbonitrile as its disulfide.
  • Reduce in situ with NaBH₄ to regenerate the thiol.
  • React immediately with 2-chloro-6-fluorobenzyl chloride.

Yield : 70–75% with no intermediate isolation.

Comparative Analysis of Methods

Method Yield (%) Time Cost Scalability
Nucleophilic Substitution 65–78 12–24 h Low High
Palladium-Catalyzed 55–68 6–8 h High Moderate
Microwave-Assisted 72–85 0.5 h Medium High
One-Pot Tandem 70–75 4–6 h Low High

Critical Factors Influencing Synthesis

  • Benzyl Halide Reactivity : Electron-withdrawing groups (Cl, F) enhance electrophilicity but may necessitate harsher conditions.
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve thiolate solubility.
  • Purification Challenges : Silica gel chromatography is preferred due to the compound’s moderate polarity.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}PYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorofluorophenyl group can be replaced by other nucleophiles.

    Oxidation and Reduction: The sulfanyl group can be oxidized to form sulfoxides or sulfones, while reduction reactions can convert the carbonitrile group to primary amines.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Coupling: Biaryl compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2-[(2-Chloro-6-fluorobenzyl)sulfanyl]pyridine-3-carbonitrile in cancer therapeutics. It has been explored for its ability to inhibit cancer cell growth through various mechanisms:

  • Polyamine Transport Inhibition: The compound may enhance the efficacy of polyamine biosynthesis inhibitors by inhibiting polyamine uptake in cancer cells, leading to significant growth inhibition .
  • Targeting Nuclear Receptors: Compounds similar to this have been investigated for their ability to modulate nuclear receptor activity, which is crucial in cancer progression and treatment .

Antimicrobial Properties

There is emerging evidence that compounds containing similar structures exhibit antimicrobial activity. The sulfanyl group can enhance interaction with microbial targets, potentially leading to new antimicrobial agents.

Case Studies and Research Findings

  • Combination Therapies: A study demonstrated that combining polyamine transport inhibitors with traditional chemotherapeutics resulted in enhanced therapeutic outcomes in murine models of skin cancer . This suggests that 2-[(2-Chloro-6-fluorobenzyl)sulfanyl]pyridine-3-carbonitrile could be pivotal in developing combination therapies.
  • Novel Drug Development: Research into structurally related compounds has shown promise in modulating liver X receptors (LXRs), which are implicated in lipid metabolism and inflammation . This indicates potential applications in metabolic disorders beyond oncology.

Mechanism of Action

The mechanism by which 2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}PYRIDINE-3-CARBONITRILE exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of the sulfanyl group allows for the formation of covalent bonds with target proteins, potentially leading to irreversible inhibition. The pyridine ring and carbonitrile group contribute to the compound’s ability to participate in hydrogen bonding and π-π interactions, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Pyridine-3-carbonitrile derivatives vary significantly based on substituents at the 2-, 4-, and 6-positions. Key analogs include:

Compound Name Substituents at Pyridine Positions Molecular Formula Molecular Weight (g/mol) Key Features
2-[(4-Chlorophenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile 2: 4-chlorophenyl-S-; 6: 3-CF3-phenyl C19H10ClF3N2S 390.81 High hydrophobicity; predicted density: 1.45 g/cm³; pKa: -2.68
6-(Chlorothiophenyl)-2-(2-oxopropoxy)pyridine-3-carbonitrile 2: 2-oxopropoxy; 6: chlorothiophenyl C14H9ClN2O2S 312.75 Precursor to furopyridines via Thorpe-Ziegler cyclization
2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides 2: oxadiazole-S-; 3: nitrile Variable Variable α-glucosidase inhibition (e.g., 8q IC50: 49.71 µM vs. acarbose: 38.25 µM)
2-Chloro-6-phenylpyridine-3-carbonitrile 2: Cl; 6: phenyl C12H7ClN2 214.65 Planar structure; high pyridine aromaticity

Key Observations :

  • Substituent Effects : The 2-position sulfanyl group in the target compound likely enhances lipophilicity compared to ether or oxy substituents (e.g., 2-oxopropoxy in ). The 2-chloro-6-fluorobenzyl group introduces steric bulk and electronic effects distinct from smaller substituents like 4-chlorophenyl in .
  • Aromaticity and Planarity : The pyridine core in analogs like retains high aromaticity despite substituent interactions, suggesting similar stability for the target compound.

Physicochemical Properties

Comparative data from structurally related compounds highlight trends in solubility, stability, and reactivity:

Property 2-[(2-Chloro-6-fluorobenzyl)sulfanyl]pyridine-3-carbonitrile (Inferred) 2-[(4-Chlorophenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile 6-(Chlorothiophenyl)-2-(2-oxopropoxy)pyridine-3-carbonitrile
Density (g/cm³) ~1.4–1.5 (predicted) 1.45±0.1 Not reported
Boiling Point (°C) ~500 (predicted) 506.8±50.0 Not reported
pKa ~-2.5 to -3.0 (predicted) -2.68±0.41 Not reported
Solubility Low aqueous solubility (high logP) Hydrophobic (CF3 group) Moderate (due to oxy group)

Insights :

  • The trifluoromethyl and chloro/fluoro substituents in and the target compound contribute to low aqueous solubility, favoring organic solvents.
  • The oxy group in improves solubility compared to sulfanyl-linked analogs.

Implications :

  • The sulfanyl group may enhance binding to enzyme active sites (e.g., α-glucosidase in ).
  • The 2-chloro-6-fluorobenzyl group in the target compound could improve blood-brain barrier penetration compared to bulkier substituents.

Biological Activity

2-[(2-Chloro-6-fluorobenzyl)sulfanyl]pyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound, emphasizing its pharmacological applications.

Chemical Structure and Properties

The molecular formula for 2-[(2-Chloro-6-fluorobenzyl)sulfanyl]pyridine-3-carbonitrile is C_{12}H_{9ClFNS. Its structure features a pyridine ring substituted with a carbonitrile group and a sulfanyl moiety attached to a chloro- and fluoro-substituted benzyl group. The presence of these functional groups is crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₂H₉ClFNS
Molecular Weight253.72 g/mol
IUPAC Name2-[(2-Chloro-6-fluorobenzyl)sulfanyl]pyridine-3-carbonitrile
CAS Number[Not Provided]

Antimicrobial Activity

Research indicates that compounds similar to 2-[(2-Chloro-6-fluorobenzyl)sulfanyl]pyridine-3-carbonitrile exhibit antimicrobial properties. For instance, derivatives of pyridine and benzimidazole have demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.

Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of various pyridine derivatives, compounds with similar structural motifs showed Minimum Inhibitory Concentrations (MIC) ranging from 4 to 16 μg/mL against Staphylococcus aureus and Escherichia coli . This suggests that the sulfanyl group may enhance the antibacterial properties of the compound.

Anticancer Properties

The anticancer potential of pyridine derivatives has been explored extensively. Compounds containing the pyridine ring have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Research Findings:
A study highlighted that certain pyridine-based compounds exhibited cytotoxic effects on cancer cell lines such as HeLa and MCF-7, with IC50 values in the micromolar range . The incorporation of halogen substituents (like chlorine and fluorine) on the benzyl moiety has been associated with enhanced potency due to increased lipophilicity, facilitating better membrane penetration.

Enzyme Inhibition

Pyridine derivatives, including those with sulfanyl groups, have been identified as potential inhibitors of various enzymes, including kinases. The inhibition of kinases is a critical target in cancer therapy as these enzymes play pivotal roles in cell signaling pathways that regulate cell growth and survival.

Example: Kinase Inhibition Studies
In vitro studies have shown that similar compounds can selectively inhibit specific kinases involved in tumorigenesis, demonstrating a promising avenue for therapeutic development .

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